4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one
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Overview
Description
4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between butylamine and a suitable dihydropyrimidine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically include controlled temperature, pressure, and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and preventing the progression of a disease.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one include other pyrimidine derivatives such as:
- 4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one
- 4-amino-1-ethyl-5,6-dihydropyrimidin-2(1H)-one
- 4-amino-1-propyl-5,6-dihydropyrimidin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific butyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness can be exploited in designing new compounds with tailored activities for specific applications.
Properties
CAS No. |
877-54-3 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-butyl-4-imino-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H15N3O/c1-2-3-5-11-6-4-7(9)10-8(11)12/h2-6H2,1H3,(H2,9,10,12) |
InChI Key |
QIWCIFXYGMXGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(=N)NC1=O |
Origin of Product |
United States |
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